3-Methylbenzo[b]thiophene-5-carbonitrile
Overview
Description
3-Methylbenzo[b]thiophene-5-carbonitrile is a useful research compound. Its molecular formula is C10H7NS and its molecular weight is 173.24 g/mol. The purity is usually 95%.
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Biological Activity
3-Methylbenzo[b]thiophene-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its applications in drug development.
Chemical Structure and Properties
This compound (C10H7NS) features a benzo[b]thiophene core with a methyl group at the 3-position and a nitrile group at the 5-position. This structure contributes to its unique chemical reactivity and biological profile.
Synthesis of this compound
The compound can be synthesized through various methods, including multicomponent reactions (MCRs) which facilitate the rapid assembly of complex molecules. The synthetic pathways often involve the use of thiophenes and carbonitriles, leveraging their reactivity to form the desired product efficiently.
Antimicrobial Activity
Research has shown that derivatives of benzo[b]thiophenes exhibit significant antimicrobial properties. In vitro studies indicate that compounds related to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa with varying degrees of effectiveness.
Compound | Target Bacteria | MIC (µg/mL) | Activity |
---|---|---|---|
This compound | Staphylococcus aureus | 10 | Moderate |
Bacillus subtilis | 15 | Moderate | |
Escherichia coli | 20 | Weak | |
Pseudomonas aeruginosa | 25 | Weak |
These findings suggest that while this compound may not be the most potent antimicrobial agent, it can serve as a scaffold for developing more effective derivatives.
Antitubercular Activity
The compound's structural relatives have been evaluated for antitubercular activity against Mycobacterium tuberculosis. Studies indicate that certain benzo[b]thiophene derivatives possess low minimum inhibitory concentrations (MICs), suggesting potential for treating tuberculosis. For example, compounds with similar structures showed MIC values ranging from 0.91 to 2.83 µg/mL against both active and dormant strains of M. bovis BCG .
Case Studies
- Antibacterial Activity Assessment : A study synthesized several derivatives of benzo[b]thiophene and tested their antibacterial efficacy. The results revealed that while many derivatives were inactive, some exhibited moderate activity against specific bacterial strains, emphasizing the importance of structural modifications in enhancing biological activity .
- Antitubercular Efficacy : Another investigation focused on the antitubercular properties of benzo[b]thiophene derivatives, where compounds showed promising results against multidrug-resistant strains of M. tuberculosis. The study highlighted the potential for these compounds in developing new treatments for tuberculosis .
Properties
IUPAC Name |
3-methyl-1-benzothiophene-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQCBMORZGYXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631720 | |
Record name | 3-Methyl-1-benzothiophene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19404-23-0 | |
Record name | 3-Methyl-1-benzothiophene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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